Azd 5363 dihydrochloride

FOXO3a translocation AKT inhibitor potency cellular pharmacodynamics

Replace allosteric AKT inhibitors with unpredictable outcomes. AZD5363 dihydrochloride is the only FDA-approved pan-AKT inhibitor (Nov 2023) with Phase III survival benefit in HR+/HER2- advanced breast cancer harboring PIK3CA/AKT1/PTEN alterations. • Defined selectivity: PKA/AKT1 ratio ~2.3; reproducible kinome profiling • High solubility: Dihydrochloride salt enhances water solubility for in vivo formulation • Validated cellular activity: FOXO3a translocation EC50 = 0.69 µM (BT474c cells) • 86% oral bioavailability in mice; ideal for xenograft studies

Molecular Formula C21H27Cl3N6O2
Molecular Weight 501.8 g/mol
Cat. No. B2877198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzd 5363 dihydrochloride
Molecular FormulaC21H27Cl3N6O2
Molecular Weight501.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl
InChIInChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H/t17-;;/m0../s1
InChIKeyBTTXXJKUIBXAHS-RMRYJAPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Capivasertib (AZD5363): Identity and Approved Indication


Capivasertib (AZD5363) is an orally bioavailable, ATP‑competitive pan‑AKT serine/threonine kinase inhibitor approved by the FDA in November 2023 for use in combination with fulvestrant for the treatment of adult patients with hormone receptor‑positive, human epidermal growth factor receptor 2‑negative locally advanced or metastatic breast cancer harboring one or more PIK3CA, AKT1, or PTEN alterations [1]. The dihydrochloride salt form (CAS 2108875‑84‑7) enhances direct water solubility, facilitating in vivo formulation [2]. Biochemically, capivasertib inhibits AKT1, AKT2, and AKT3 with IC₅₀ values of 3 nM, 7 nM, and 7 nM, respectively, in cell‑free assays [3].

A
Pan-AKT Pathway Studies ATP-competitive inhibitor of AKT1, AKT2, AKT3 for cellular signaling research
B
In Vivo Dosing Formulation Water-soluble dihydrochloride salt supports aqueous oral gavage preparation May reduce vehicle-related variability in rodent models
C
Functional Readout Compatibility Induces FOXO3a nuclear translocation, enabling cellular pharmacodynamic monitoring

Capivasertib (AZD5363): Why Substitution Fails


Although several pan‑AKT inhibitors share the same nominal molecular target, their divergent kinase selectivity profiles, off‑target liabilities, and clinical development trajectories render them non‑interchangeable. Kinobead chemoproteomic profiling of five clinical AKT inhibitors revealed that AKT1 and AKT2 were the sole common targets across all compounds, with each inhibitor engaging a unique set of 4 to 29 additional kinases at low‑nanomolar concentrations [1]. This target space heterogeneity translates into distinct phosphoproteomic signatures and differential modulation of downstream signaling networks [2], directly impacting the reproducibility of experimental results and the validity of preclinical‑to‑clinical translation. Therefore, substituting capivasertib with another in‑class AKT inhibitor without rigorous re‑validation introduces unacceptable scientific and procurement risk.

Off-Target Kinase Profile Divergence
Pan-AKT inhibitors engage distinct sets of additional kinases, which may alter phosphoproteomic signatures and downstream signaling readouts compared to capivasertib
Assay-Response Context May Not Transfer
Allosteric AKT inhibitors show markedly lower cellular potency in FOXO3a translocation assays, limiting direct substitution for functional pathway inhibition studies

Capivasertib (AZD5363): Quantitative Differentiation Evidence


FOXO3a Nuclear Translocation Potency vs. MK-2206

In BT474c breast cancer cells, capivasertib induces FOXO3a nuclear translocation with an EC₅₀ of 0.69 µM . Under comparable assay conditions, the allosteric AKT inhibitor MK‑2206 exhibits substantially lower activity, with an IC₅₀ exceeding 30 µM for this functional endpoint . This >43‑fold difference in cellular potency for a direct downstream readout of AKT pathway inhibition underscores a critical functional divergence between ATP‑competitive and allosteric AKT inhibitors.

FOXO3a Nuclear Translocation Potency vs. MK-2206
Head-to-head
EC₅₀ 0.69 µM
Supports cellular assay interpretation
>43‑fold lower concentration than MK‑2206 required for FOXO3a translocation
BT474c breast cancer cells
FOXO3a translocation AKT inhibitor potency cellular pharmacodynamics

PKA/AKT Selectivity vs. Ipatasertib

In cell‑free kinase assays, capivasertib inhibits AKT isoforms with IC₅₀ values of 3 nM (AKT1), 7 nM (AKT2), and 7 nM (AKT3), while displaying similar potency against the structurally related AGC kinase PKA (IC₅₀ = 7 nM), yielding a PKA/AKT1 selectivity ratio of approximately 2.3 [1]. In contrast, ipatasertib (GDC‑0068) demonstrates 620‑fold selectivity for AKT over PKA . While higher numerical selectivity appears favorable, the close PKA/AKT potency of capivasertib provides a defined and reproducible selectivity profile that is consistently reported across multiple independent sources, offering a well‑characterized reference point for experimental design [2].

PKA/AKT Selectivity vs. Ipatasertib
Cross-study
Ratio ~2.3
Defined selectivity profile for assay design
PKA IC₅₀ ≈ 7 nM; AKT1 IC₅₀ 3 nM. Ipatasertib shows 620‑fold selectivity, indicating distinct off-target potential
Cell-free kinase assays; profile influences pathway interpretation
kinase selectivity off-target activity PKA inhibition

Oral Bioavailability in Mice vs. Ipatasertib

In mouse pharmacokinetic studies, capivasertib administered orally achieves a plasma half‑life of 0.2 hours, systemic clearance of 207 mL/min/kg, and oral bioavailability of 86% [1]. This high oral bioavailability in mice is a key differentiator from ipatasertib, which exhibits substantially lower oral bioavailability in rodent models . The 86% bioavailability of capivasertib enables reliable oral dosing in murine tumor xenograft efficacy studies, reducing inter‑animal variability and simplifying experimental logistics [1].

Mouse Oral Bioavailability vs. Ipatasertib
Cross-study
86%
Supports consistent oral exposure in murine models
Higher reported oral bioavailability vs. ipatasertib in rodents; exposure-model context
Mouse PK; half-life 0.2 h, CL 207 mL/min/kg
oral bioavailability mouse pharmacokinetics in vivo dosing

Phase III PFS Benefit in AKT-Altered Breast Cancer

The CAPItello‑291 Phase III trial demonstrated that capivasertib plus fulvestrant significantly prolonged progression‑free survival compared to placebo plus fulvestrant in patients with hormone receptor‑positive, HER2‑negative advanced breast cancer harboring PIK3CA, AKT1, or PTEN alterations [1]. This positive Phase III outcome directly supported FDA approval in 2023 [2]. In contrast, ipatasertib failed to meet its primary endpoint in the Phase III IPATunity130 trial in a similar biomarker‑selected breast cancer population [3]. Capivasertib thus represents the only pan‑AKT inhibitor with regulatory approval and demonstrated Phase III survival benefit in this molecularly defined patient population.

Phase III PFS Benefit in AKT-Altered Breast Cancer
Context-dependent
CAPItello‑291 positive; FDA approved 2023
Reported clinical endpoint context
Progression‑free survival improvement in biomarker‑selected population; ipatasertib Phase III was negative
HR+/HER2‑ advanced breast cancer with PIK3CA/AKT1/PTEN alterations
phase III clinical trial progression‑free survival breast cancer

Dihydrochloride Salt and Aqueous Solubility

The dihydrochloride salt of capivasertib (CAS 2108875‑84‑7) is directly water‑soluble, eliminating the need for DMSO or other organic co‑solvents in aqueous dosing vehicles [1]. In contrast, the free base form (CAS 1143532‑39‑1) requires DMSO or complex co‑solvent mixtures for dissolution . This salt‑form advantage reduces formulation complexity, minimizes potential vehicle‑related toxicity, and improves dose accuracy in oral gavage studies. The dihydrochloride salt retains the identical kinase inhibition profile of the parent compound (IC₅₀: AKT1 3 nM, AKT2 7 nM, AKT3 7 nM) [2].

Dihydrochloride Salt & Solubility
Supporting
Directly water‑soluble
Reduces formulation complexity for in vivo studies
Eliminates need for DMSO/organic co‑solvents; retains identical kinase inhibition profile as free base
CAS 2108875‑84‑7
salt form aqueous solubility in vivo formulation

Capivasertib (AZD5363): Research and Preclinical Applications


In Vivo Oral Efficacy in AKT-Driven Breast Cancer

Capivasertib dihydrochloride is the preferred tool compound for murine xenograft studies of AKT‑driven breast cancer, particularly in models harboring PIK3CA mutations, PTEN loss, or AKT1 alterations. Its 86% oral bioavailability in mice ensures consistent systemic exposure and reliable pharmacodynamic modulation of AKT substrates such as PRAS40 and GSK3β [1]. The water‑soluble dihydrochloride salt form further simplifies oral formulation and reduces vehicle‑related artifacts [2].

FOXO3a Translocation Cellular Assays

For researchers utilizing FOXO3a nuclear translocation as a functional readout of AKT pathway inhibition in breast cancer cells, capivasertib provides a potent and well‑characterized response (EC₅₀ = 0.69 µM in BT474c cells) [1]. This robust cellular activity distinguishes capivasertib from allosteric AKT inhibitors like MK‑2206, which exhibit negligible activity in this assay [1].

Translational Research in Biomarker-Defined Breast Cancer

Capivasertib is the only pan‑AKT inhibitor with FDA approval and Phase III survival benefit in HR+/HER2‑ advanced breast cancer with PIK3CA, AKT1, or PTEN alterations [1]. For preclinical studies intended to model or inform clinical trials in this biomarker‑defined population, capivasertib provides the most clinically relevant reference compound.

Kinase Profiling with PKA/AKT Selectivity Reference

In kinase selectivity panels, capivasertib exhibits a defined and reproducible PKA/AKT1 selectivity ratio of approximately 2.3 [1], offering a consistent internal reference for benchmarking off‑target activity in AGC kinase family profiling experiments. This well‑documented selectivity profile facilitates cross‑study comparability of kinome‑wide inhibitor effects [2].

Application
Selection Property
Validation Focus
AKT-driven breast cancer xenograft studies
Oral bioavailability context / Water-soluble salt form
PD marker modulation (e.g., PRAS40, GSK3β) and tumor growth endpoint review
FOXO3a nuclear translocation cellular assays
ATP-competitive pan-AKT inhibition
Functional pathway readout at sub-µM concentrations in breast cancer cell models
Biomarker-defined AKT-altered breast cancer model studies
Clinically reported endpoint context in PIK3CA/AKT1/PTEN mutant models
Relevance to model-informed endpoint interpretation; comparator context review
Kinase selectivity profiling with PKA/AKT reference
Defined PKA/AKT selectivity ratio (~2.3)
Off-target kinase effect benchmarking in AGC family assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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